Enhanced CO2 Uptake and Selectivity in Methoxy-Functionalized Isophthalate MOFs
In a direct head-to-head comparison of isostructural Co-MOFs, the framework constructed with 5-methoxyl-isophthalic acid (5-H2MIA), a close analog of 5-(Methoxycarbonyl)isophthalic acid, demonstrates significantly higher CO2 adsorption capacity and selectivity compared to its ethoxy-functionalized counterpart (5-H2EIA) [1]. This highlights the critical role of the methoxy functional group in enhancing CO2 affinity, a property directly relevant to the target compound.
| Evidence Dimension | CO2 Uptake (at 298 K and 100 kPa) |
|---|---|
| Target Compound Data | 43.41 cm³/g (for 5-H2MIA-based MOF, [Co(5-MIA)(bpy)]·H2O activated sample 1a) |
| Comparator Or Baseline | 22.39 cm³/g (for 5-H2EIA-based MOF, [Co(5-EIA)(bpy)]·H2O activated sample 2a) |
| Quantified Difference | 1.94x higher CO2 uptake |
| Conditions | Isostructural 2D Co-MOFs, activated, gas sorption measured at 298 K and 100 kPa [1] |
Why This Matters
Superior CO2 uptake indicates greater capacity for carbon capture applications, making methoxy-functionalized isophthalate linkers like 5-(Methoxycarbonyl)isophthalic acid a preferred choice over bulkier ethoxy analogs when maximizing CO2 capacity is a key procurement criterion.
- [1] Tuning the CO2 selective adsorption performance in MOFs by incorporating functional groups on the isophthalate skeleton. (2024). Journal of Solid State Chemistry, 330, 124461. View Source
